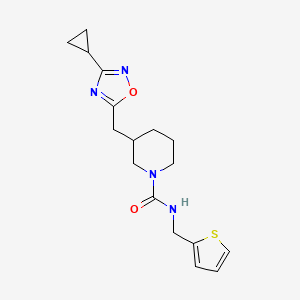
3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H22N4O2S and its molecular weight is 346.45. The purity is usually 95%.
BenchChem offers high-quality 3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tuberculostatic Activity
The compound has been investigated for its potential in treating tuberculosis. Research shows that related oxadiazole derivatives exhibit tuberculostatic activity, indicating a promising avenue for treating this infectious disease. For instance, Foks et al. (2004) synthesized various oxadiazole derivatives and tested their tuberculostatic activity, finding minimum inhibiting concentrations within 25 - 100 mg/ml (Foks et al., 2004).
Antimicrobial and Antifungal Properties
Another important application is in the development of antimicrobial and antifungal agents. Research by Başoğlu et al. (2013) and others demonstrates the synthesis of molecules containing oxadiazole structures that exhibit significant antimicrobial and antifungal activities, suggesting their usefulness in fighting various infections (Başoğlu et al., 2013).
Anticancer Potential
Compounds with a similar structure have shown promise as anticancer agents. For example, Krasavin et al. (2014) discovered a new chemical class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which act as tubulin inhibitors, a key target in cancer therapy (Krasavin et al., 2014).
Cardiovascular Applications
In cardiovascular research, compounds with similar structures have been synthesized and tested for cardiotonic activity. Nate et al. (1987) synthesized analogues of thiazolidine, which showed positive inotropic activity in anesthetized dogs, indicating potential as cardiotonic agents (Nate et al., 1987).
Conformational Analysis in Drug Design
The compound's structure has been used as a template in the design of new drugs. Plazzi et al. (1997) conducted a conformational analysis of thioperamide, a potent H3-receptor antagonist, to design new antagonists using its structure, indicating the importance of structural analysis in drug development (Plazzi et al., 1997).
Polymer Synthesis
In materials science, such compounds are involved in the synthesis of ordered polymers. Yu et al. (1999) prepared an ordered poly(amide−acylhydrazide−amide) using a direct polycondensation method, demonstrating the compound's relevance in advanced material synthesis (Yu et al., 1999).
properties
IUPAC Name |
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c22-17(18-10-14-4-2-8-24-14)21-7-1-3-12(11-21)9-15-19-16(20-23-15)13-5-6-13/h2,4,8,12-13H,1,3,5-7,9-11H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBRYEYGYMNKBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CC=CS2)CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3,3,5,5-Tetramethylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2714080.png)

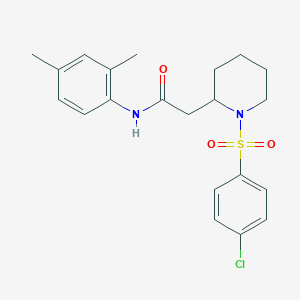
![(4-Methylphenyl){2-[(3-phenylpropyl)amino]pteridin-4-yl}amine](/img/structure/B2714084.png)
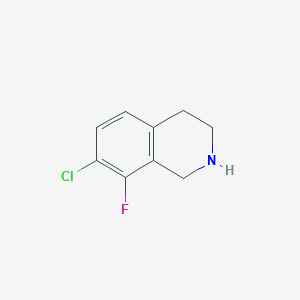
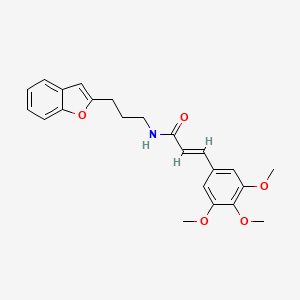

![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid](/img/structure/B2714090.png)
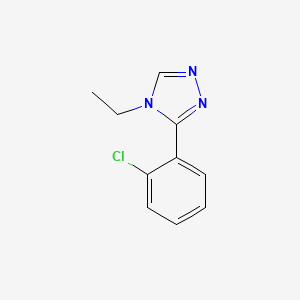
![(E)-2-(3-(thiophen-2-yl)acryloyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2714094.png)
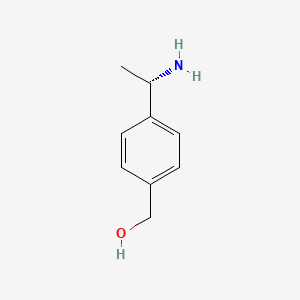
![2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetohydrazide](/img/no-structure.png)

![Ethyl 3-[(3-methoxynaphthalene-2-carbonyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B2714103.png)